molecular formula C18H30N2O8 B3834135 N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate

Cat. No. B3834135
M. Wt: 402.4 g/mol
InChI Key: JFBVABVISPMUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It is a potential therapeutic agent for various diseases such as myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

Mechanism of Action

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate inhibits the activity of JAK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its downstream targets, which are involved in the regulation of blood cell production. The inhibition of JAK2 leads to a decrease in the production of blood cells, which is beneficial in diseases such as myeloproliferative neoplasms.
Biochemical and Physiological Effects:
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate reduces the size of tumors in animal models of cancer. N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate has also been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate is its specificity for JAK2. This specificity reduces the likelihood of off-target effects, which can complicate the interpretation of experimental results. However, one limitation of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate is its relatively low potency compared to other JAK2 inhibitors. This low potency may limit its efficacy in certain experimental settings.

Future Directions

Several future directions for the study of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate can be identified. One direction is the development of more potent JAK2 inhibitors, which may have greater therapeutic potential. Another direction is the investigation of the effects of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate on other JAK family members, which may have implications for the treatment of other diseases. Additionally, the combination of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate with other therapeutic agents may be explored, as this may enhance its efficacy in certain diseases. The potential long-term effects of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate on the immune system and other physiological processes should also be investigated.

Scientific Research Applications

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate has been extensively studied for its therapeutic potential in various diseases, particularly myeloproliferative neoplasms. These neoplasms are characterized by the overproduction of blood cells, leading to an increased risk of blood clots, bleeding, and other complications. N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate has been shown to inhibit the JAK2 enzyme, which is involved in the regulation of blood cell production. This inhibition leads to a decrease in the production of blood cells, thereby reducing the symptoms of myeloproliferative neoplasms.

properties

IUPAC Name

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2.2C2H2O4/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11;2*3-1(4)2(5)6/h11-15H,2-10H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBVABVISPMUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NC3CCCCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate
Reactant of Route 5
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate
Reactant of Route 6
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.